molecular formula C17H26ClN3O2 B12005027 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride CAS No. 52396-02-8

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride

Cat. No.: B12005027
CAS No.: 52396-02-8
M. Wt: 339.9 g/mol
InChI Key: HDSLULGBKZZIKX-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride is a synthetic organic compound It features a benzodioxin ring fused with a piperazine moiety, making it structurally unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Piperazine Derivative Preparation: The piperazine moiety is prepared by alkylation of piperazine with propyl halides.

    Coupling Reaction: The benzodioxin and piperazine derivatives are coupled using a suitable linker, such as ethanimine, under controlled conditions.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used to study the interactions of benzodioxin and piperazine derivatives with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors or enzymes, influencing biological pathways relevant to disease treatment.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride involves its interaction with specific molecular targets. The benzodioxin ring may interact with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methyl-1-piperazinyl)ethanimine hydrochloride
  • 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-ethyl-1-piperazinyl)ethanimine hydrochloride

Uniqueness

Compared to its analogs, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride may exhibit different pharmacokinetic and pharmacodynamic properties due to the propyl group on the piperazine ring. This structural variation can influence its binding affinity, selectivity, and overall biological activity, making it a unique candidate for further research and development.

Properties

CAS No.

52396-02-8

Molecular Formula

C17H26ClN3O2

Molecular Weight

339.9 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(4-propylpiperazin-1-yl)ethanimine;hydrochloride

InChI

InChI=1S/C17H25N3O2.ClH/c1-2-7-19-8-10-20(11-9-19)17(18)12-14-13-21-15-5-3-4-6-16(15)22-14;/h3-6,14,18H,2,7-13H2,1H3;1H

InChI Key

HDSLULGBKZZIKX-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C(=N)CC2COC3=CC=CC=C3O2.Cl

Origin of Product

United States

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